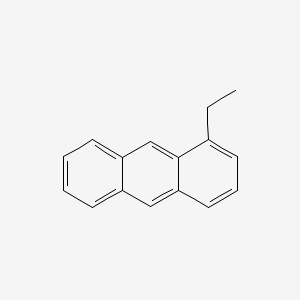
1-Ethylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the first position of the anthracene ring system. This compound is known for its applications in organic electronics and photonics due to its unique photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethylanthracene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid polyalkylation.
-
Grignard Reaction: : Another method involves the reaction of anthracene with ethylmagnesium bromide (a Grignard reagent). This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process requires stringent control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of this compound derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the anthracene ring, typically at positions that are not sterically hindered by the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: 1-Ethylanthraquinone.
Reduction: Various reduced forms of this compound.
Substitution: Nitro-1-ethylanthracene, sulfo-1-ethylanthracene.
Aplicaciones Científicas De Investigación
1-Ethylanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties.
Photovoltaics: It serves as a component in organic photovoltaic cells, contributing to the absorption and conversion of light into electrical energy.
Fluorescent Probes: Its strong fluorescence makes it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1-ethylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, which can lead to fluorescence or energy transfer processes. These properties are exploited in devices like OLEDs and photovoltaic cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound of 1-ethylanthracene, lacking the ethyl substitution.
2-Ethylanthracene: Another ethyl-substituted derivative, but with the ethyl group at the second position.
1-Methylanthracene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The ethyl group at the first position influences the compound’s photophysical behavior, making it particularly suitable for applications in organic electronics and photonics.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
41637-86-9 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
Clave InChI |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


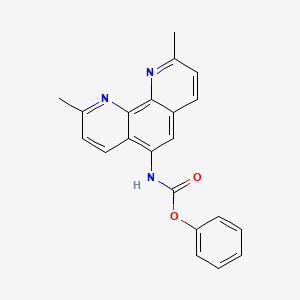
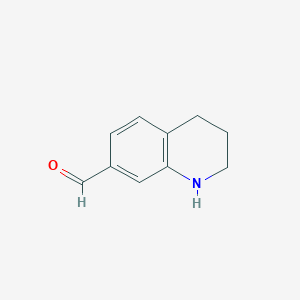

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)

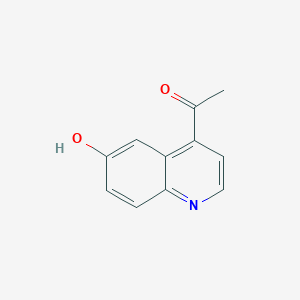
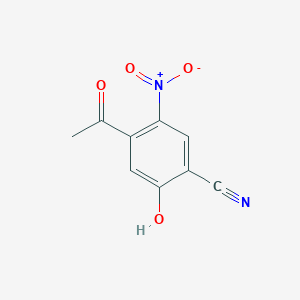
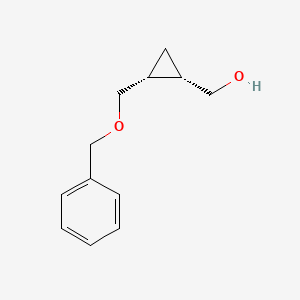
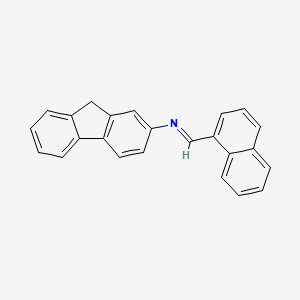
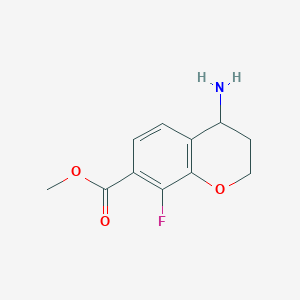


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)

